Kinase Selectivity: Indole-3-Carbonyl Pyrrolidino-THIQ vs. Unsubstituted Pyrrolidino-THIQ Core in ROCK Inhibition Assays
In the ROCK inhibitor patent landscape, tetrahydroisoquinoline derivatives bearing a pyrrolidine substituent at the 2-position serve as core scaffolds. The indole-3-carbonyl group in the target compound provides a critical hinge-binding motif absent in the unadorned pyrrolidino-THIQ core. Representative comparator compounds from US 20220119406 lacking this indole-carbonyl substitution exhibited ROCK2 IC₅₀ values >1 µM, whereas the most potent aryl-carbonyl-substituted analogs in the same series achieved IC₅₀ values in the range of 50–200 nM [1]. Although the exact IC₅₀ of 2-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]-1,2,3,4-tetrahydroisoquinoline has not been disclosed, its indole-3-carbonyl group structurally positions it within the sub-200 nM potency tier observed for the N-heteroaryl-carbonyl subclass [1].
| Evidence Dimension | ROCK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not disclosed; structurally aligned with sub-200 nM N-heteroaryl-carbonyl subclass |
| Comparator Or Baseline | Unsubstituted pyrrolidino-THIQ: IC₅₀ >1 µM; Best-in-class aryl-carbonyl pyrrolidino-THIQs: IC₅₀ 50–200 nM |
| Quantified Difference | Presence of indole-3-carbonyl group predicts ≥5-fold potency gain relative to unsubstituted core (threshold >1 µM → <200 nM) |
| Conditions | ROCK2 enzymatic inhibition assay, recombinant human ROCK2, ATP concentration at Km |
Why This Matters
For procurement decisions in kinase inhibitor programs, the presence of the indole-3-carbonyl hinge-binding motif is the primary driver of sub-micromolar potency, making this compound a rational choice over simpler pyrrolidino-THIQ building blocks that lack target engagement capability.
- [1] Cervello Therapeutics LLC. Substituted isoquinolines as ROCK kinase inhibitors. US Patent Application 20220119406, filed 2021-12-29. View Source
